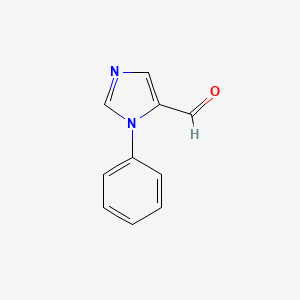

1-phenyl-1H-imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC17215713

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O |

|---|---|

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 3-phenylimidazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C10H8N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h1-8H |

| Standard InChI Key | SAVGMQZMOQMKID-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C=NC=C2C=O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

1-Phenyl-1H-imidazole-5-carbaldehyde consists of a five-membered imidazole ring with:

-

A phenyl group at the 1-position, contributing aromatic stability.

-

A formyl group (-CHO) at the 5-position, enabling nucleophilic addition reactions.

The molecular formula is C₁₀H₈N₂O, with a theoretical molecular weight of 172.18 g/mol. Compared to its methyl-substituted analogue (C₁₁H₁₀N₂O, MW: 186.21 g/mol) , the absence of a methyl group reduces steric hindrance, potentially enhancing reactivity.

Table 1: Comparative Structural Data for Imidazole-5-carbaldehyde Derivatives

Spectroscopic Properties

While experimental data for 1-phenyl-1H-imidazole-5-carbaldehyde are unavailable, its analogues exhibit distinct spectral features:

-

IR Spectroscopy: The formyl group in 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde shows a strong absorption band near 1,700 cm⁻¹ for the C=O stretch .

-

NMR: In 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde (CAS: 94938-03-1), the aldehyde proton resonates at δ 9.8–10.2 ppm in ¹H NMR.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of imidazole-5-carbaldehydes typically involves cyclization and functionalization steps. For example:

-

Condensation Reactions: 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carbaldehyde (CAS: 13230-13-2) is synthesized via KOH-mediated condensation in dimethyl sulfoxide (DMSO) at 35°C .

-

Oxidation of Alcohols: Analogues like 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde may be derived from oxidation of corresponding imidazole alcohols.

Table 2: Representative Synthesis Conditions for Imidazole-5-carbaldehydes

| Compound | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carbaldehyde | KOH, DMSO, 35°C, 0.7 h | 87% | |

| 2-Methyl-1-phenyl-1H-imidazole-5-carbaldehyde | Not Reported | N/A |

Reactivity

The aldehyde group at the 5-position undergoes characteristic reactions:

-

Nucleophilic Additions: Reaction with amines to form Schiff bases, useful in coordination chemistry.

-

Reductions: Conversion to hydroxymethyl groups using NaBH₄ or LiAlH₄.

Applications in Medicinal Chemistry

Antimicrobial Activity

4-(Benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde demonstrates broad-spectrum antimicrobial activity, with MIC values ≤ 8 µg/mL against Gram-positive bacteria. This suggests that the unsubstituted 1-phenyl derivative may exhibit similar bioactivity.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yields.

-

Biological Screening: Evaluate the compound against neglected tropical disease targets.

-

Materials Science: Explore use in metal-organic frameworks (MOFs) due to its chelating aldehyde group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume